molecular formula C14H14N2O4 B2930182 ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate CAS No. 339106-26-2

ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate

Cat. No.: B2930182
CAS No.: 339106-26-2
M. Wt: 274.276
InChI Key: RFCOOHJJRXUQLV-KTKRTIGZSA-N
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Description

This compound is an organic molecule with several functional groups, including a cyano group (-CN), an ester group (-COO-), and an amine group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, ester, and amine groups would significantly influence its structure. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. For instance, the cyano group might undergo transformations to form amines or carboxylic acids. The ester group could participate in hydrolysis or reduction reactions. The amine group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Crystal Packing

  • A study by Zhang et al. (2011) examined the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, revealing the presence of rare N⋯π and O⋯π interactions, along with hydrogen bonds, which form a unique zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

Chemical Reactions and Synthesis

  • A 2012 study by Zhang et al. identified an unusual C⋯π interaction in a related compound, which was attributed to electrostatic interactions. This study highlights the scarcity of such interactions in similar compounds (Zhang, Tong, Wu, & Zhang, 2012).
  • Johnson et al. (2006) synthesized and characterized ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing detailed structural analysis and spectrometric identifications (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
  • Kakimoto et al. (1982) explored the transformation of ethyl 2-azidopropenoate into various substituted compounds, shedding light on potential synthetic pathways and chemical properties of similar compounds (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
  • Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate and studied their optical nonlinear properties, which could have implications in optical materials science (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Without specific information, it’s hard to comment on the exact hazards associated with this compound. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions would depend on the current applications of this compound. If it shows promise in a particular field (like medicine or materials science), future research might focus on improving its efficacy, reducing its side effects, or finding new applications .

Properties

IUPAC Name

ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCOOHJJRXUQLV-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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